molecular formula C17H16N2O2S B12587139 5-Amino-N-(4-methylphenyl)naphthalene-1-sulfonamide CAS No. 648899-04-1

5-Amino-N-(4-methylphenyl)naphthalene-1-sulfonamide

Cat. No.: B12587139
CAS No.: 648899-04-1
M. Wt: 312.4 g/mol
InChI Key: WHDRWYNZUNOCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-N-(4-methylphenyl)naphthalene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring system substituted with an amino group and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-(4-methylphenyl)naphthalene-1-sulfonamide typically involves the reaction of 5-amino-1-naphthalenesulfonic acid with 4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the sulfonamide bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-(4-methylphenyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the sulfonamide group can produce corresponding amines.

Scientific Research Applications

5-Amino-N-(4-methylphenyl)naphthalene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-N-(4-methylphenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to interfere with folic acid synthesis in bacteria, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide compound with similar antibacterial properties.

    Sulfathiazole: Known for its antimicrobial activity.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.

Uniqueness

5-Amino-N-(4-methylphenyl)naphthalene-1-sulfonamide stands out due to its unique naphthalene ring system, which imparts distinct chemical and physical properties. This structural feature allows for diverse applications and makes it a valuable compound for research and industrial purposes .

Properties

CAS No.

648899-04-1

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

5-amino-N-(4-methylphenyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C17H16N2O2S/c1-12-8-10-13(11-9-12)19-22(20,21)17-7-3-4-14-15(17)5-2-6-16(14)18/h2-11,19H,18H2,1H3

InChI Key

WHDRWYNZUNOCSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.